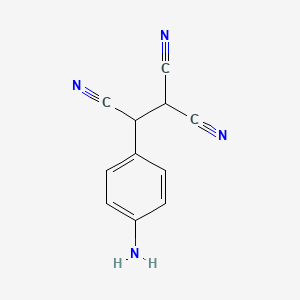![molecular formula C14H16O4 B12561197 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- CAS No. 158732-38-8](/img/structure/B12561197.png)
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- is a chemical compound with significant applications in organic synthesis. It is known for its role as a building block in the synthesis of various β-dicarbonyl compounds . The compound’s structure includes a dioxin ring with substituents that contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- typically involves the reaction of diketene with acetone, forming a diketene-acetone adduct . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
- Temperature: Approximately 65-67°C under reduced pressure (2 mmHg)
- Solvent: Acetone
- Catalyst: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors to handle the reactants
- Continuous monitoring of reaction conditions to maintain product quality
- Purification steps to isolate the compound from by-products and impurities
化学反应分析
Types of Reactions
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the dioxin ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxin derivatives.
科学研究应用
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity is attributed to the presence of the dioxin ring and its substituents, which facilitate:
Nucleophilic attack: The electrophilic nature of the dioxin ring makes it susceptible to nucleophilic attack, leading to the formation of various products.
Hydration and Ketonization: The compound can undergo hydration to form enols, which can further isomerize to ketones.
相似化合物的比较
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- can be compared with other similar compounds such as:
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A diketene-acetone adduct used in similar synthetic applications.
2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with similar reactivity but different structural features.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A related compound with distinct chemical properties and applications.
The uniqueness of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- lies in its specific substituents, which enhance its reactivity and versatility in various chemical reactions.
属性
CAS 编号 |
158732-38-8 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C14H16O4/c1-14(2)17-11(9-13(16)18-14)8-12(15)10-6-4-3-5-7-10/h3-7,9,12,15H,8H2,1-2H3/t12-/m1/s1 |
InChI 键 |
FMAQRTJXTXWTHB-GFCCVEGCSA-N |
手性 SMILES |
CC1(OC(=CC(=O)O1)C[C@H](C2=CC=CC=C2)O)C |
规范 SMILES |
CC1(OC(=CC(=O)O1)CC(C2=CC=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


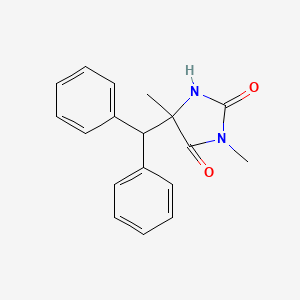
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)


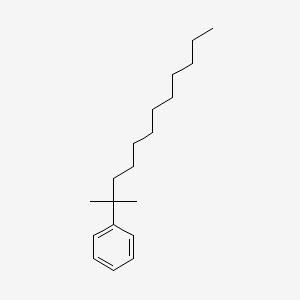
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
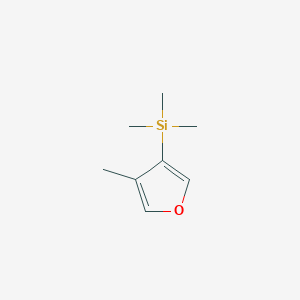
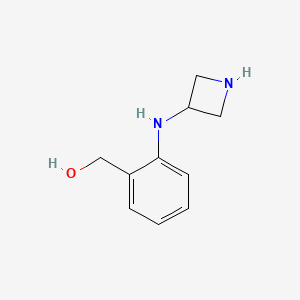
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
